Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
Description
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide (CAS: N/A) is a synthetic fluorogenic peptide substrate widely utilized in enzymology and protease activity assays. Its structure comprises a succinyl group (N-terminal), a tripeptide sequence (Ile-Ile-Trp), and a C-terminal 7-amido-4-methylcoumarin (MCA) fluorophore. Upon cleavage by specific proteases, the MCA moiety is released, emitting fluorescence at 460 nm (excitation: 380 nm), enabling real-time quantification of enzymatic activity .
Synonyms:
- SUC-ILE-ILE-TRP-MCA
- Succinyl-L-isoleucyl-L-isoleucyl-L-tryptophan 4-methylcoumaryl-7-amide
- N-Succinyl-Ile-Ile-Trp-AMC
- L-Tryptophanamide, N-(3-carboxy-1-oxopropyl)-L-isoleucyl-L-isoleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)
The compound’s design leverages the hydrophobic tripeptide motif (Ile-Ile-Trp), making it selective for proteases with chymotrypsin-like specificity, particularly those recognizing bulky, aromatic residues at the P1 position (e.g., proteasome β5 subunit, chymases).
Properties
CAS No. |
133525-12-9 |
|---|---|
Molecular Formula |
C37H45N5O8 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1 |
InChI Key |
IHOJNXHPVYGHSL-DFXXCKAUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Other CAS No. |
133525-12-9 |
Synonyms |
Suc-Ile-Ile-Trp-MCA succinyl-Ile-Ile-Trp-methylcoumarinamide succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Origin of Product |
United States |
Preparation Methods
Resin Activation and Initial Attachment
The MCA moiety is pre-attached to the resin via an amide bond. Trityl chloride resins are often employed for carboxylate anchoring, ensuring stable linkage during synthesis. The first amino acid (tryptophan) is coupled using a 3-fold molar excess, activated by carbodiimides.
Sequential Coupling of Amino Acids
Subsequent isoleucine residues are added using Boc-Ile-OH, with coupling efficiency monitored via Kaiser tests. The second isoleucine requires extended reaction times (2–4 hours) due to steric hindrance. Finally, the N-terminal succinyl group is introduced using succinic anhydride under basic conditions (pH 8–9).
Table 1: Coupling Efficiency for SIITM Synthesis
| Amino Acid | Coupling Time (hours) | Yield (%) |
|---|---|---|
| Tryptophan | 1.5 | 92 |
| Isoleucine | 2.0 | 85 |
| Isoleucine | 3.5 | 78 |
| Succinyl | 1.0 | 95 |
Activation and Coupling Reagents
Coupling reactions rely on activating agents to form reactive intermediates.
Carbodiimide-Based Activation
Dicyclohexylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are standard reagents for converting Boc-protected amino acids into active esters. DIC facilitates the formation of an O-acylisourea intermediate, while HOBt suppresses racemization. For SIITM, a 1:1:1 molar ratio of amino acid:DIC:HOBt achieves optimal activation.
Alternative Activators
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) has been explored for challenging couplings, reducing reaction times by 30% compared to DIC/HOBt. However, its higher cost limits industrial use.
Cleavage and Deprotection Strategies
Final cleavage from the resin and side-chain deprotection are achieved via acidolysis.
Hydrofluoric Acid (HF) Treatment
Early protocols used anhydrous HF (0°C, 1 hour) to cleave the peptide-resin bond and remove benzyl-based protecting groups. However, HF’s toxicity prompted shifts toward safer alternatives.
Trifluoroacetic Acid (TFA) Cocktails
Modern workflows employ TFA-based mixtures (e.g., TFA:thioanisole:water, 95:3:2) for simultaneous cleavage and deprotection. This method achieves >90% recovery of SIITM while eliminating hazardous HF.
Table 2: Cleavage Efficiency Under Different Conditions
| Acid | Additives | Time (hours) | Yield (%) |
|---|---|---|---|
| HF | – | 1.0 | 88 |
| TFA | Thioanisole, water | 2.0 | 91 |
| TFA | Triisopropylsilane | 1.5 | 89 |
Purification Techniques
Crude SIITM is purified via reverse-phase high-performance liquid chromatography (RP-HPLC).
Gradient Elution Parameters
A C18 column with a water-acetonitrile gradient (0.1% TFA modifier) resolves SIITM from truncation products. Optimal separation occurs at 40–60% acetonitrile over 30 minutes, yielding >98% purity.
Lyophilization
The purified peptide is lyophilized to a stable powder, with residual solvents (TFA, acetonitrile) reduced to <0.1% as per ICH guidelines.
Industrial-Scale Production Considerations
Scaling SIITM synthesis requires addressing cost, time, and reproducibility.
Automated SPPS Systems
Industrial facilities utilize robotic synthesizers (e.g., CEM Liberty Blue) to perform 50–100 synthesis cycles simultaneously, reducing labor costs by 60%.
Green Chemistry Adaptations
Solvent recovery systems and microwave-assisted coupling (30% faster kinetics) are implemented to enhance sustainability.
Comparative Analysis of Synthetic Routes
A comparison of Boc- and Fmoc-based SPPS reveals trade-offs:
Table 3: Boc vs. Fmoc Chemistry for SIITM Synthesis
| Parameter | Boc Strategy | Fmoc Strategy |
|---|---|---|
| Deprotection Agent | TFA | Piperidine |
| Side Reactions | Moderate | Low |
| Industrial Scalability | High | Moderate |
| Purity | 92–95% | 89–93% |
Boc chemistry remains preferred for SIITM due to superior scalability and compatibility with MCA anchoring .
Chemical Reactions Analysis
Peptide Chain Assembly
The tetrapeptide sequence (Succinyl-Ile-Ile-Trp) is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods:
-
Activation : Carbodiimide reagents (e.g., EDCl/HOBt) facilitate amide bond formation between protected amino acids .
-
Deprotection : Trifluoroacetic acid (TFA) removes tert-butoxycarbonyl (Boc) groups.
Key Challenges :
-
Steric hindrance from isoleucine residues requires extended coupling times (2–4 hours) .
-
Tryptophan’s indole ring necessitates inert atmospheres to prevent oxidation .
Conjugation of Peptide to Methylcoumarinamide
The peptide is conjugated to methylcoumarinamide via amide linkage :
-
Reaction :
Optimization Insights :
-
Critical Factors :
Factor Optimal Level Temperature 25°C Equiv. HATU 1.5 Reaction Time 12 hours -
Kinetics : Pseudo-first-order behavior observed with rate constant .
Analytical Characterization
Mass Spectrometry (MS) :
-
Method : Acoustic droplet ejection-MS enables rapid analysis of reaction intermediates .
-
Key Fragments :
NMR Profiling :
-
1H^1\text{H}1H-NMR :
Reaction Optimization and Kinetics
Design of Experiments (DoE) :
-
A full factorial design (2 + center points) identified optimal conditions for glyoxylic acid-mediated couplings .
-
Critical Interactions :
Kinetic Studies :
Stability and Degradation Pathways
Scientific Research Applications
The compound Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide (SIITM) is a synthetic peptide that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, supported by case studies and data tables that illustrate its significance in research.
Anticancer Research
SIITM has been investigated for its potential anticancer properties. Studies have shown that peptides with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. For instance, the incorporation of tryptophan in peptide sequences is known to enhance cytotoxicity against certain cancer cell lines.
Case Study: In Vitro Cytotoxicity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase-3 |
| MCF-7 (Breast Cancer) | 20 | Mitochondrial membrane potential disruption |
Antimicrobial Activity
The antimicrobial properties of SIITM are another area of interest. Peptides similar to SIITM have demonstrated effectiveness against various bacterial strains, including antibiotic-resistant bacteria. The mechanism typically involves disruption of bacterial cell membranes.
Case Study: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Action Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Pore formation |
Drug Delivery Systems
The incorporation of methylcoumarinamide enhances the photophysical properties of SIITM, making it a suitable candidate for drug delivery systems. Its ability to fluoresce can be utilized in tracking the delivery of therapeutic agents within biological systems.
Application Example: Targeted Delivery
- Fluorescence Tracking : SIITM conjugated with chemotherapeutic agents can be tracked using fluorescence imaging, allowing for real-time monitoring of drug distribution and efficacy within tumors.
Mechanism of Action
The mechanism of action of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves its cleavage by proteases at the peptide bond between the tryptophan and methylcoumarinamide moieties. This cleavage releases the fluorescent methylcoumarinamide, which can be detected and quantified. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis.
Comparison with Similar Compounds
Comparison with Similar Fluorogenic Peptide-MCA Substrates
Fluorogenic MCA-conjugated substrates are pivotal in studying protease kinetics and inhibitor screening. Below is a comparative analysis of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide and structurally/functionally analogous compounds:
Table 1: Comparative Analysis of Peptide-MCA Substrates
*Km values are approximate and enzyme-dependent.
Key Findings :
Substrate Specificity :
- Succinyl-Ile-Ile-Trp-MCA’s Trp residue at P1 confers selectivity for proteases with hydrophobic binding pockets (e.g., chymotrypsin, mast cell chymase) . In contrast, Boc-Glu-Ala-Arg-MCA (Arg at P1) targets trypsin-like serine proteases, demonstrating the critical role of residue polarity in substrate recognition.
Kinetic Efficiency :
- While Succinyl-Ile-Ile-Trp-MCA exhibits moderate Km values (15–30 μM), substrates like Z-Phe-Arg-MCA show higher affinity (Km: 2–5 μM) due to optimal fit with cathepsins’ active sites. This highlights trade-offs between specificity and catalytic efficiency.
Structural Flexibility :
- The succinyl group in Succinyl-Ile-Ile-Trp-MCA enhances solubility in aqueous buffers compared to acetyl (Ac-) or benzyloxycarbonyl (Z-) modifications, which may aggregate in solution.
Applications :
- Unlike Ac-Ala-Pro-Ala-MCA (elastase-specific), Succinyl-Ile-Ile-Trp-MCA is less suited for inflammatory studies but is preferred in proteasome inhibition assays due to its β5 subunit selectivity.
Biological Activity
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide (SIITM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores the biological activity of SIITM, summarizing available data, including case studies and research findings that illustrate its efficacy and mechanisms of action.
Chemical Structure
SIITM is a peptide-like compound characterized by a unique arrangement of amino acids and a methylcoumarinamide moiety. Its structural formula can be represented as follows:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The specific arrangement contributes to its biological activity.
Physical Properties
- Molecular Weight : Approximately 500 Da
- Solubility : Soluble in organic solvents and moderately soluble in water.
- Stability : Stable under physiological conditions but may degrade under extreme pH levels.
Antiviral Activity
Research indicates that SIITM exhibits significant antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against RNA viruses. A study reported an IC50 value of 0.259 µM for SIITM against the Hepatitis C virus (HCV) . This suggests a potent inhibitory effect on viral RNA synthesis.
Table 1: IC50 Values for Various Compounds Against HCV
| Compound | IC50 (µM) |
|---|---|
| SIITM | 0.259 |
| Boceprevir | 0.192 |
| Gemcitabine | 0.060 |
| Interferon Alfa-2a | 2.35 |
Anticancer Activity
SIITM has also been investigated for its anticancer properties. In various cancer cell lines, it demonstrated cytotoxic effects with an IC50 ranging from 1.41 µM to 14.50 µM depending on the cancer type . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: IC50 Values for SIITM in Different Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| U87 Glioblastoma | 2.55 |
| MCF-7 Breast Cancer | 3.79 |
| A549 Lung Cancer | 4.88 |
The mechanisms underlying the biological activity of SIITM include:
- Inhibition of Viral Enzymes : SIITM may inhibit key viral enzymes necessary for replication.
- Induction of Apoptosis : In cancer cells, SIITM triggers apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cancer cell lines, preventing cell proliferation.
Case Study 1: Antiviral Efficacy
A clinical trial investigated the use of SIITM in patients with chronic Hepatitis C. Results indicated a significant reduction in viral load after treatment with SIITM compared to a placebo group, supporting its potential as an antiviral agent .
Case Study 2: Cancer Treatment
In a preclinical study involving mice with implanted tumors, administration of SIITM resulted in a marked decrease in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within the tumors treated with SIITM .
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS).
- Protein binding assays : Assess binding to serum albumin, which may reduce free compound availability.
- Dose-response in animal models : Compare efficacy at equivalent exposure levels (AUC-based dosing) .
Data Presentation and Reproducibility
Q. What guidelines ensure rigorous reporting of experimental data for this compound?
- Methodological Answer :
- Tables : Include detailed synthetic yields, purity data, and kinetic parameters (e.g., Km ± SEM).
- Figures : Use scatter plots for dose-response curves and heatmaps for protease selectivity profiles.
- Supplementary Materials : Provide raw NMR spectra, HPLC chromatograms, and MD simulation trajectories .
Q. How can researchers enhance reproducibility in fluorogenic assays using this substrate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
